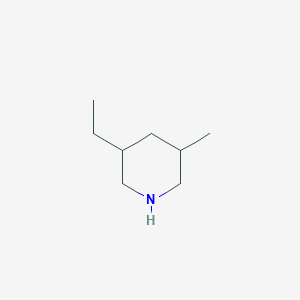
3-Ethyl-5-methyl-piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-5-methyl-piperidine is a nitrogen-containing heterocyclic compound with the molecular formula C8H17N. It is a derivative of piperidine, which is a six-membered ring containing five carbon atoms and one nitrogen atom. Piperidine and its derivatives are significant in medicinal chemistry due to their presence in various bioactive molecules and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-methyl-piperidine can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method includes the formation of the piperidine ring through a domino process involving Knoevenagel condensation, Michael addition, and two consecutive Mannich reactions .
Industrial Production Methods: Industrial production of piperidine derivatives often involves catalytic hydrogenation of pyridine or its derivatives. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Nickel-based catalysts are commonly used due to their efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions: 3-Ethyl-5-methyl-piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties or to synthesize new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing piperidine derivatives.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the piperidine ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield fully saturated piperidine derivatives .
科学的研究の応用
3-Ethyl-5-methyl-piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 3-Ethyl-5-methyl-piperidine involves its interaction with various molecular targets and pathways. Piperidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing their activity and leading to potential therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .
類似化合物との比較
3-Methylpiperidine: A closely related compound with a similar structure but lacking the ethyl group.
5-Ethyl-2-methylpiperidine: Another derivative with different substitution patterns on the piperidine ring.
Uniqueness: 3-Ethyl-5-methyl-piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the piperidine ring can lead to distinct steric and electronic effects, making it a valuable compound for various applications .
特性
分子式 |
C8H17N |
|---|---|
分子量 |
127.23 g/mol |
IUPAC名 |
3-ethyl-5-methylpiperidine |
InChI |
InChI=1S/C8H17N/c1-3-8-4-7(2)5-9-6-8/h7-9H,3-6H2,1-2H3 |
InChIキー |
CXIORZBAKHTXNR-UHFFFAOYSA-N |
正規SMILES |
CCC1CC(CNC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


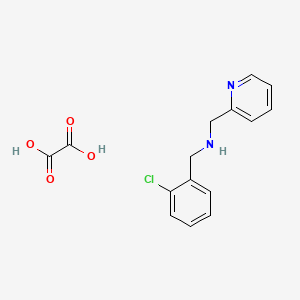
![2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one](/img/structure/B13324115.png)
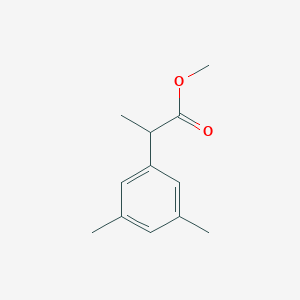
amine](/img/structure/B13324122.png)
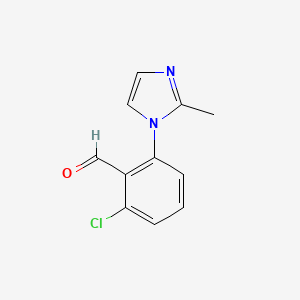
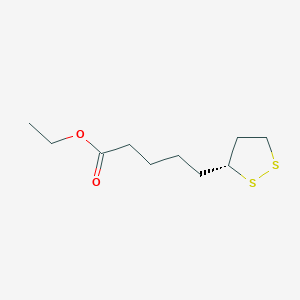
![8,8-Difluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B13324138.png)
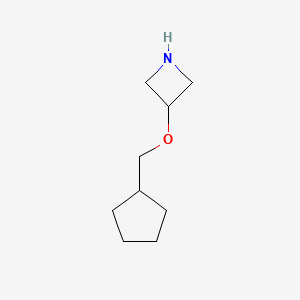
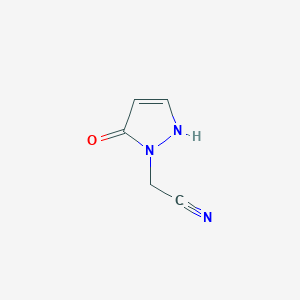
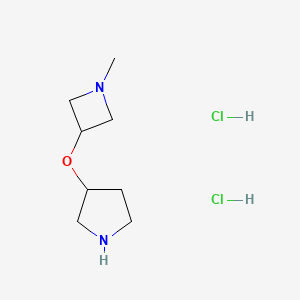
![2-({[(1R)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B13324152.png)
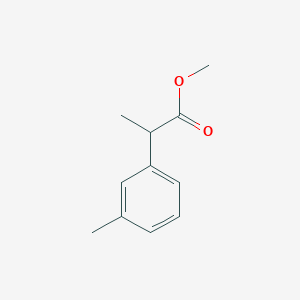
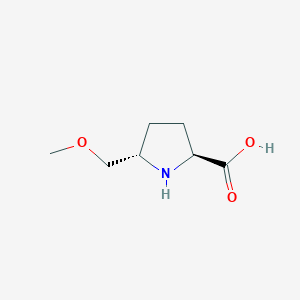
![(2R)-2-(((4aR,6R,7R,8R,8aS)-7-Acetamido-6-(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B13324188.png)
